molecular formula C12H7FN2 B578513 3-(4-Fluorophenyl)picolinonitrile CAS No. 1214340-31-4

3-(4-Fluorophenyl)picolinonitrile

Cat. No. B578513
M. Wt: 198.2
InChI Key: LOZMHXYWGONKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound can be synthesized through various methods. One reported method involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base. This reaction falls under the category of cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-fluorophenyl)pyridine-2-carbonitrile. The InChI key is LOZMHXYWGONKCM-UHFFFAOYSA-N. Further analysis of the molecular structure would require more specific data such as X-ray diffraction or NMR spectroscopy, which is not available in the current search results.


Chemical Reactions Analysis

The synthesis of 3-(4-Fluorophenyl)picolinonitrile involves a cross-coupling reaction, which is a type of reaction widely used in organic synthesis to form carbon-carbon bonds. More specific details about its reactivity or other potential chemical reactions would require further investigation.

Scientific Research Applications

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

  • Scientific Field : Organic Chemistry
  • Application Summary : “3-(4-Fluorophenyl)picolinonitrile” is used in the synthesis of 3-hydroxy-4-substituted picolinonitriles . This compound is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines .
  • Methods of Application : The synthesis involves gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions .
  • Results or Outcomes : This method provides a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles .

Drug Discovery

  • Scientific Field : Pharmaceutical Development
  • Application Summary : “3-(4-Fluorophenyl)picolinonitrile” exhibits structural similarities to known bioactive compounds, prompting investigation into its potential therapeutic properties.
  • Methods of Application : This compound can be used in various stages of drug discovery, including the development of new pharmaceuticals.
  • Results or Outcomes : While specific results are not available, the potential therapeutic properties of “3-(4-Fluorophenyl)picolinonitrile” are being investigated.

Cross-Coupling Reactions

  • Scientific Field : Organic Synthesis
  • Application Summary : “3-(4-Fluorophenyl)picolinonitrile” can be synthesized through various methods. One reported method involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base. This reaction falls under the category of cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
  • Methods of Application : The synthesis involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base.
  • Results or Outcomes : This method provides a unique synthetic approach to “3-(4-Fluorophenyl)picolinonitrile” via cross-coupling reactions.

Material Science

  • Scientific Field : Material Science
  • Application Summary : The molecule’s properties, such as its electronic structure and potential for self-assembly, make it a candidate for material science applications. Research has investigated its use in the development of organic light-emitting diodes (OLEDs) and other functional materials.
  • Methods of Application : The compound can be used in the development of OLEDs and other functional materials.
  • Results or Outcomes : While specific results are not available, the potential material science applications of “3-(4-Fluorophenyl)picolinonitrile” are being investigated.

Synthesis of 2,3,4-Trisubstituted Pyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : “3-(4-Fluorophenyl)picolinonitrile” is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines . These pyridines are frequently found in biologically active molecules .
  • Methods of Application : The synthesis involves gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions .
  • Results or Outcomes : This method provides a unique synthetic approach to 2,3,4-trisubstituted pyridines .

Organic Synthesis

  • Scientific Field : Organic Synthesis
  • Application Summary : “3-(4-Fluorophenyl)picolinonitrile” can be synthesized through various methods. One reported method involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base.
  • Methods of Application : The synthesis involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base.
  • Results or Outcomes : This method provides a unique synthetic approach to “3-(4-Fluorophenyl)picolinonitrile” via cross-coupling reactions.

Safety And Hazards

The safety data sheet for 3-(4-Fluorophenyl)picolinonitrile suggests that it is intended for research purposes and not designed for human therapeutic applications or veterinary use . Specific hazards arising from the chemical are not available in the current search results .

properties

IUPAC Name

3-(4-fluorophenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZMHXYWGONKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673339
Record name 3-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)picolinonitrile

CAS RN

1214340-31-4
Record name 3-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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